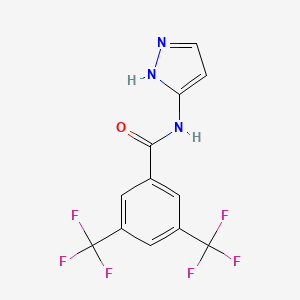
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide, also known as BVT-2733, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of a key enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition by N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide leads to the accumulation of DNA damage and ultimately cell death. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to modulate other signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been found to exhibit several biochemical and physiological effects. In preclinical studies, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been shown to inhibit tumor growth and induce cell death in cancer cells. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to reduce inflammation in animal models of inflammatory diseases. In addition, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been shown to improve metabolic parameters such as glucose tolerance and insulin sensitivity in animal models of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has several advantages for lab experiments, including its high purity and stability, which allows for accurate dosing and reproducibility of results. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to have low toxicity in preclinical studies, making it a promising candidate for further development. However, one of the limitations of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for research on N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide. One area of interest is the development of combination therapies using N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide and other agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another potential direction is the investigation of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide in combination with other PARP inhibitors or other signaling pathway inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide and its potential in treating other diseases beyond cancer.
Métodos De Síntesis
The synthesis of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide involves several steps, starting with the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been optimized to achieve high yield and purity.
Aplicaciones Científicas De Investigación
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been found to exhibit anti-tumor activity in several preclinical models. In addition to cancer, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been studied for its potential in treating other diseases such as inflammation, neurodegenerative disorders, and metabolic disorders.
Propiedades
IUPAC Name |
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6N3O/c13-11(14,15)7-3-6(4-8(5-7)12(16,17)18)10(22)20-9-1-2-19-21-9/h1-5H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSVNRVJTICLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)

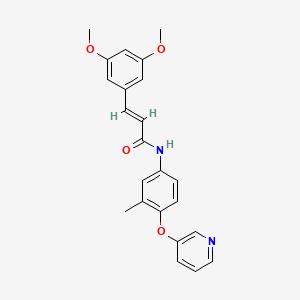
![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
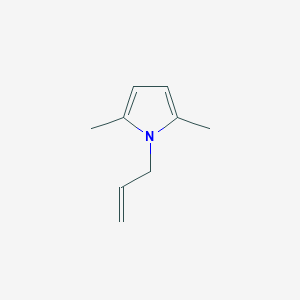
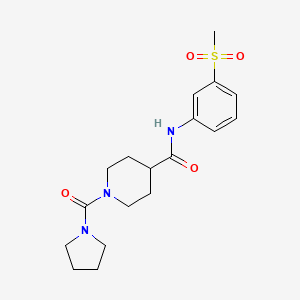
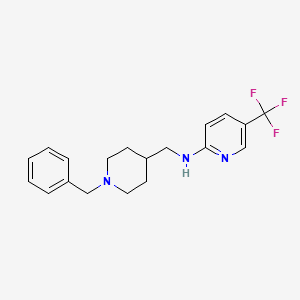
![3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7547940.png)
![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
![N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B7547953.png)
![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)

